molecular formula C14H13N3 B2527097 4-(2-methyl-1H-benzimidazol-1-yl)aniline CAS No. 869946-32-7

4-(2-methyl-1H-benzimidazol-1-yl)aniline

Cat. No.: B2527097
CAS No.: 869946-32-7
M. Wt: 223.279
InChI Key: GVHJIUBZPSYZPV-UHFFFAOYSA-N
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Description

4-(2-methyl-1H-benzimidazol-1-yl)aniline is a compound that belongs to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in medicinal chemistry due to their ability to interact with various biological targets . The structure of this compound consists of a benzimidazole ring substituted with a methyl group at the 2-position and an aniline group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1H-benzimidazol-1-yl)aniline typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives. One common method involves the reaction of o-phenylenediamine with 4-aminobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures . The reaction proceeds through a cyclodehydration mechanism to form the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. For instance, heating a mixture of p-aminobenzoic acid and PPA in a microwave oven can significantly reduce reaction time and improve yield .

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-1H-benzimidazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated benzimidazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 4-(2-methyl-1H-benzimidazol-1-yl)aniline

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position and the aniline group at the 4-position enhances its ability to interact with biological targets and increases its potential for therapeutic applications .

Properties

IUPAC Name

4-(2-methylbenzimidazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-16-13-4-2-3-5-14(13)17(10)12-8-6-11(15)7-9-12/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHJIUBZPSYZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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